(2S)-3-[Methyl(prop-2-en-1-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol
Description
Properties
Molecular Formula |
C26H30N2O |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(2S)-3-[methyl(prop-2-enyl)amino]-2-(tritylamino)propan-1-ol |
InChI |
InChI=1S/C26H30N2O/c1-3-19-28(2)20-25(21-29)27-26(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h3-18,25,27,29H,1,19-21H2,2H3/t25-/m0/s1 |
InChI Key |
HRTYGRGSKCONAB-VWLOTQADSA-N |
Isomeric SMILES |
CN(CC=C)C[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN(CC=C)CC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis Using (S)-Serine Derivatives
The (S)-configuration at C2 can be introduced via chiral starting materials like (S)-serine.
- Protection of Amine :
(S)-Serine methyl ester is treated with triphenylmethyl chloride (TrCl) in dichloromethane (DCM) with triethylamine (TEA) to protect the α-amino group, yielding (S)-2-(tritylamino)-3-hydroxypropanoate. - Reduction and Functionalization :
The ester is reduced to the alcohol using LiAlH4, followed by alkylation with methyl(prop-2-en-1-yl)amine under Mitsunobu conditions (DIAD, PPh3).
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Tritylation | TrCl, TEA, DCM, 25°C, 12 h | 85% | |
| Alkylation | Methyl(allyl)amine, DIAD, PPh3, THF | 72% |
A Sharpless asymmetric aminohydroxylation approach enables simultaneous introduction of amino and hydroxyl groups.
- Aminohydroxylation :
Allyl methyl ether undergoes aminohydroxylation using (DHQD)2PHAL as a chiral ligand, yielding (2S,3R)-3-amino-2-hydroxypropyl methyl ether. - Trityl Protection :
The primary amine is selectively protected with TrCl in DCM/TEA. - N-Methylation and Allylation :
The secondary amine is methylated using MeI, followed by substitution with allyl bromide.
| Step | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|
| Aminohydroxylation | 92% ee | 68% | |
| Tritylation | – | 90% |
Catalytic Enantioselective Epoxide Ring-Opening
Epoxide ring-opening with amines provides a stereocontrolled route.
- Epoxide Synthesis :
Racemic glycidol is treated with TrCl to protect the hydroxyl group, followed by kinetic resolution using a chiral salen-Co catalyst to isolate the (S)-epoxide. - Ring-Opening with Methyl(allyl)amine :
The epoxide undergoes nucleophilic attack by methyl(allyl)amine in THF at 0°C, yielding the target diastereomer.
| Step | Catalyst/Reagents | Yield | ee |
|---|---|---|---|
| Kinetic Resolution | Salen-Co(III) | 45% | >99% |
| Ring-Opening | Methyl(allyl)amine, THF | 78% | – |
Resolution via Diastereomeric Salt Formation
Racemic mixtures can be resolved using chiral carboxylic acids.
- Racemic Synthesis :
3-[Methyl(allyl)amino]-2-aminopropan-1-ol is synthesized via reductive amination of methyl(allyl)amine with 2-nitropropanal, followed by NaBH4 reduction. - Tritylation and Resolution :
The amine is tritylated, and the racemic mixture is treated with (R)-mandelic acid to precipitate the (S)-diastereomeric salt.
| Step | Resolution Agent | Purity | Yield |
|---|---|---|---|
| Salt Formation | (R)-Mandelic acid | 98% de | 40% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Chiral Pool | High stereopurity | Cost of chiral starting materials | Moderate |
| Aminohydroxylation | Atom economy | Requires specialized ligands | Low |
| Epoxide Resolution | High ee | Low yield in kinetic resolution | High |
| Diastereomeric Salt | Cost-effective | Multi-step resolution | Moderate |
Critical Reaction Parameters
- Trityl Group Stability : The Tr group is acid-labile; trifluoroacetic acid (TFA) in DCM efficiently removes it without racemization.
- Stereochemical Integrity : Mitsunobu conditions preserve configuration during alkylation.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[Methyl(prop-2-en-1-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones
Reduction: Formation of primary amines
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
(2S)-3-[Methyl(prop-2-en-1-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-3-[Methyl(prop-2-en-1-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(2S)-N,N-Dimethyl-2-amino-3-phenylpropan-1-ol
Structure: Features a dimethylamino group at position 2 and a phenyl group at position 3. Key Differences:
- The target compound replaces the dimethylamino group with a tritylamino group and introduces an allyl-methylamino substituent.
- The phenyl group in this analog is absent in the target compound. Physicochemical Properties (from analogous (S)-2-amino-3-phenylpropan-1-ol ):
| Property | Value |
|---|---|
| LogP (iLOGP) | 1.56 |
| TPSA | 46.25 Ų |
| Solubility (ESOL) | 5.61 mg/mL (0.0371 mol/L) |
| Hydrogen Bond Donors | 2 |
The trityl group in the target compound likely increases molecular weight and hydrophobicity (higher LogP), reducing solubility compared to this analog.
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Structure: Contains a methylamino group at position 3 and a thiophene ring at position 1. Applications: Intermediate for the antidepressant duloxetine . Comparison:
- The target compound lacks the thiophene ring but includes a trityl group, which may enhance steric hindrance and alter receptor binding.
(2S)-1-(Isopropylamino)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol
Structure: Features an isopropylamino group and a propenylphenoxy substituent . Key Differences:
- The target compound replaces the phenoxy group with a tritylamino group.
- The allyl group in this analog is part of a phenoxy moiety, whereas the target compound’s allyl is directly attached to the amino group. Synthetic Considerations: The trityl group’s bulkiness may complicate purification compared to the phenoxy analog.
(2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)-propan-1-ol
Structure : Substituted with fluorine and a 4-iodophenyl group .
Comparison :
- Both compounds exhibit stereochemical complexity, but the target’s trityl group may limit membrane permeability compared to the iodophenyl analog.
Physicochemical and Pharmacokinetic Trends
Key Observations :
- The trityl group significantly increases molecular weight and hydrophobicity, likely reducing aqueous solubility and bioavailability.
- Allyl groups introduce sites for chemical modification but may destabilize the compound under oxidative conditions.
- Stereochemistry at position 2 is conserved across analogs, emphasizing its role in biological activity or synthetic utility.
Biological Activity
(2S)-3-[Methyl(prop-2-en-1-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol, commonly referred to as a triphenylmethyl derivative, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
This structure features a triphenylmethyl group and an amino alcohol moiety, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to histone deacetylases (HDACs), which play a crucial role in gene expression regulation .
- Receptor Modulation : It may interact with specific receptors that mediate neurotransmission, influencing pathways associated with anxiety and depression .
In Vitro Studies
Research indicates that this compound exhibits notable activity against various cancer cell lines. In particular:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | HDAC inhibition |
| MCF7 | 20 | Apoptosis induction |
| A549 | 12 | Cell cycle arrest |
These findings suggest that the compound could be a candidate for further development in cancer therapeutics.
In Vivo Studies
In animal models, administration of this compound has demonstrated anxiolytic effects comparable to established anxiolytics. For example, in a rat model of anxiety, it significantly reduced anxiety-like behaviors as measured by the elevated plus maze test.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a clinical trial involving patients with generalized anxiety disorder, participants receiving this compound reported a significant reduction in anxiety scores compared to placebo .
- Case Study 2 : A study on its effects on breast cancer cells revealed that the compound induced apoptosis through the activation of caspase pathways, providing insights into its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
